5-(Piperazin-1-yl)pyrimidine hydrochloride
Overview
Description
5-(Piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C8H13ClN4. It is a derivative of pyrimidine and piperazine, and it is commonly used in scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
“5-(Piperazin-1-yl)pyrimidine hydrochloride” is a compound that contains a piperazine ring and a pyrimidine ring. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors . Pyrimidine derivatives, on the other hand, are often involved in nucleic acid synthesis and may interact with enzymes involved in these pathways .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. If it interacts with GPCRs, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). If it interacts with enzymes involved in nucleic acid synthesis, it could inhibit these enzymes, affecting DNA or RNA synthesis .
Biochemical Pathways
Depending on its targets, “this compound” could affect various biochemical pathways. For example, if it interacts with serotonin receptors, it could affect mood and behavior. If it inhibits enzymes involved in nucleic acid synthesis, it could affect cell division and growth .
Pharmacokinetics
The pharmacokinetics of “this compound” would depend on various factors, including its chemical properties, how it’s administered, and how it’s metabolized by the body. Unfortunately, without specific studies, it’s difficult to predict these properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific cells or tissues it affects. These effects could range from changes in cell signaling and function to effects on cell growth and division .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect how the compound interacts with its targets and is metabolized by the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce piperazine derivatives .
Scientific Research Applications
5-(Piperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)pyrimidine: Similar in structure but lacks the hydrochloride group.
4-(Piperazin-1-yl)pyrimidine: Similar in structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
5-(Piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity . This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .
Properties
IUPAC Name |
5-piperazin-1-ylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBETUEKOSIAOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.